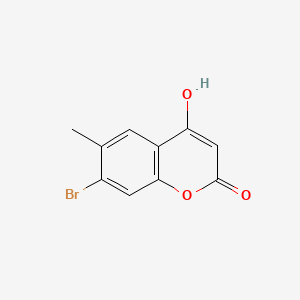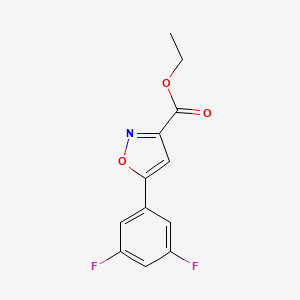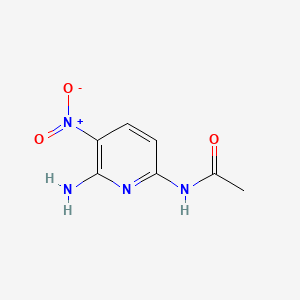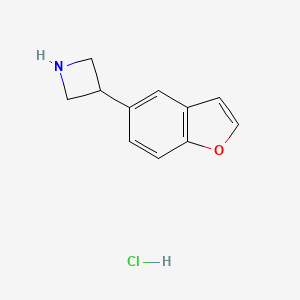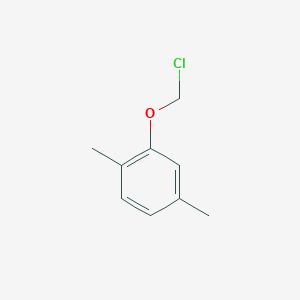
2-(Chloromethoxy)-1,4-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethoxy)-1,4-dimethylbenzene is an organic compound with the molecular formula C9H11ClO It is a derivative of benzene, where two methyl groups are attached to the 1 and 4 positions, and a chloromethoxy group is attached to the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethoxy)-1,4-dimethylbenzene typically involves the chloromethylation of 1,4-dimethylbenzene (p-xylene). This can be achieved using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethoxy)-1,4-dimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized products.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of methoxy derivatives or other substituted products.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or other reduced compounds.
Applications De Recherche Scientifique
2-(Chloromethoxy)-1,4-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Chloromethoxy)-1,4-dimethylbenzene involves its interaction with specific molecular targets. The chloromethoxy group can participate in nucleophilic substitution reactions, while the aromatic ring can undergo electrophilic aromatic substitution. These interactions can lead to the formation of various products with different biological and chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Chloromethoxy)-1,3-dimethylbenzene: Similar structure but with different positional isomerism.
2-(Chloromethoxy)-1,4-diethylbenzene: Similar functional groups but with ethyl instead of methyl groups.
2-(Methoxymethyl)-1,4-dimethylbenzene: Similar structure but with a methoxymethyl group instead of a chloromethoxy group.
Uniqueness
2-(Chloromethoxy)-1,4-dimethylbenzene is unique due to its specific substitution pattern and the presence of both chloromethoxy and methyl groups
Propriétés
Formule moléculaire |
C9H11ClO |
|---|---|
Poids moléculaire |
170.63 g/mol |
Nom IUPAC |
2-(chloromethoxy)-1,4-dimethylbenzene |
InChI |
InChI=1S/C9H11ClO/c1-7-3-4-8(2)9(5-7)11-6-10/h3-5H,6H2,1-2H3 |
Clé InChI |
DFHDAAPIPNQQMN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)OCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



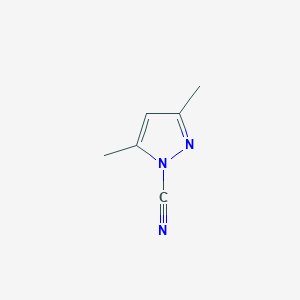
![2-[(4-Boc-1-piperazinyl)sulfonyl]ethanol](/img/structure/B13699232.png)
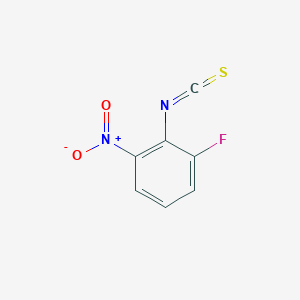
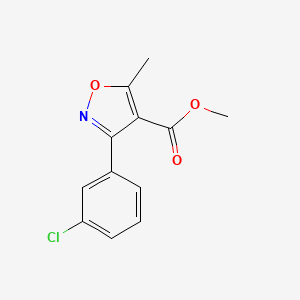
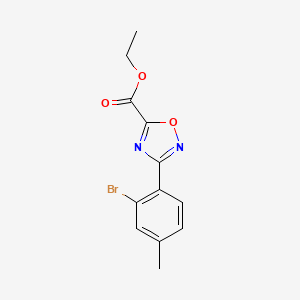
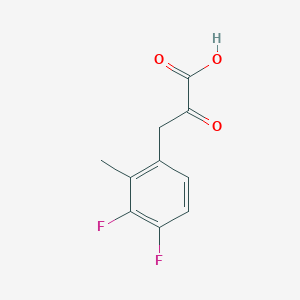
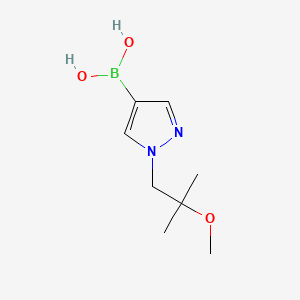
![tert-Butyl (S)-2-Amino-5-[[2-[(tert-Butoxycarbonyl)amino]ethyl]amino]-5-oxopentanoate](/img/structure/B13699270.png)
